Moxifloxacin hydrochloride

Vue d'ensemble

Description

Le chlorhydrate de moxifloxacine est un antibiotique fluoroquinolone synthétique utilisé pour traiter diverses infections bactériennes. Il est efficace contre un large éventail de bactéries, y compris celles qui causent des infections des voies respiratoires, des infections cutanées et des infections intra-abdominales . Le chlorhydrate de moxifloxacine est connu pour sa grande efficacité et est disponible sous forme orale, intraveineuse et ophtalmique .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse du chlorhydrate de moxifloxacine implique la condensation de l'acide 1-cyclopropyl-6,7-difluoro-8-méthoxy-4-oxo-1,4-dihydro-3-quinoléine carboxylique avec la (S,S)-2,8-diazabicyclo[4.3.0]nonane sous catalyse d'une amine tertiaire . La réaction est réalisée dans un solvant organique, suivie de la formation d'un sel complexe avec un acide organique chiral. Ce sel complexe est ensuite mis à réagir avec de l'acide chlorhydrique ou du gaz chlorure d'hydrogène pour produire du chlorhydrate de moxifloxacine .

Méthodes de production industrielle : La production industrielle du chlorhydrate de moxifloxacine implique un processus de purification utilisant un solvant mixte d'éthanol, d'eau et d'acide chlorhydrique concentré. Cette méthode permet la cristallisation et la purification efficaces du composé, ce qui le rend adapté à la production à grande échelle .

Analyse Des Réactions Chimiques

Types de réactions : Le chlorhydrate de moxifloxacine subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé pour former différents métabolites.

Réduction : Les réactions de réduction peuvent modifier ses groupes fonctionnels.

Substitution : Des réactions de substitution peuvent se produire à des positions spécifiques sur le cycle quinolone.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium sont utilisés.

Substitution : Des agents halogénants comme le chlore ou le brome peuvent être utilisés pour les réactions de substitution.

Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent divers métabolites et dérivés du chlorhydrate de moxifloxacine, qui peuvent avoir des propriétés pharmacologiques différentes .

Applications de recherche scientifique

Le chlorhydrate de moxifloxacine a un large éventail d'applications de recherche scientifique :

Mécanisme d'action

Le chlorhydrate de moxifloxacine exerce ses effets antibactériens en inhibant les enzymes topoisomérase II (ADN gyrase) et topoisomérase IV. Ces enzymes sont essentielles à la réplication, à la transcription et à la réparation de l'ADN bactérien. En inhibant ces enzymes, le chlorhydrate de moxifloxacine empêche les bactéries de se répliquer et de réparer leur ADN, ce qui entraîne la mort des cellules bactériennes .

Applications De Recherche Scientifique

FDA-Approved Indications

Moxifloxacin is primarily indicated for the treatment of:

- Community-Acquired Pneumonia (CAP) : Effective against pathogens like Streptococcus pneumoniae and Mycoplasma pneumoniae.

- Acute Bacterial Sinusitis : Demonstrated efficacy in treating sinus infections.

- Acute Exacerbations of Chronic Bronchitis : Used to manage exacerbations in chronic bronchitis patients.

- Complicated Skin and Skin Structure Infections : Including cellulitis and abscesses.

- Complicated Intra-Abdominal Infections : Moxifloxacin is also indicated for intra-abdominal infections.

- Plague Treatment : Approved for treating pneumonic and septicemic forms caused by Yersinia pestis .

Off-Label Uses

Moxifloxacin has several off-label applications, particularly in cases where other antibiotics are ineffective. These include:

- Chronic Bacterial Prostatitis : Utilized after the failure of first-line treatments.

- Multidrug-Resistant Tuberculosis (MDR-TB) : Recommended as part of combination therapy for MDR-TB, supported by guidelines from major health organizations like the ATS and CDC .

- HIV-related Infections : Effective in treating disseminated Mycobacterium avium complex (MAC) infections and active tuberculosis among HIV patients .

- Bacterial Enteric Infections : Such as those caused by Salmonella and Shigella, particularly in immunocompromised individuals .

Pharmacological Profile

Moxifloxacin's pharmacokinetic properties are notable:

- Half-Life : Approximately 12 hours, allowing for once-daily dosing.

- Metabolism : Primarily hepatic, not involving the cytochrome P450 system, which minimizes drug interactions .

- Side Effects : Common adverse effects include gastrointestinal disturbances, dizziness, and potential QT interval prolongation, necessitating caution in patients with pre-existing conditions .

Comparative Efficacy Studies

Recent studies have compared moxifloxacin to other antibiotics:

| Condition | Moxifloxacin Efficacy | Comparison Antibiotic | Outcome |

|---|---|---|---|

| Community-Acquired Pneumonia | Equivalent | Clarithromycin | Similar effectiveness |

| Acute Maxillary Sinusitis | Equivalent | Cefuroxime | Comparable outcomes |

| Chronic Bronchitis Exacerbation | Effective | Clarithromycin | Five-day regimen effective |

These studies indicate that moxifloxacin is as effective as other commonly used antibiotics, making it a viable option in various clinical scenarios .

Case Studies and Clinical Insights

Several case studies have highlighted moxifloxacin's role in treating complex infections:

- A case report documented successful treatment of a patient with MDR-TB using moxifloxacin as part of a multidrug regimen, emphasizing its importance in resistant infections .

- Another study illustrated its effectiveness in managing severe bacterial pneumonia in HIV-positive patients, showcasing its dual role against both bacterial and opportunistic infections .

Mécanisme D'action

Moxifloxacin Hydrochloride exerts its antibacterial effects by inhibiting the enzymes topoisomerase II (DNA gyrase) and topoisomerase IV. These enzymes are essential for the replication, transcription, and repair of bacterial DNA. By inhibiting these enzymes, this compound prevents the bacteria from replicating and repairing their DNA, leading to bacterial cell death .

Comparaison Avec Des Composés Similaires

Composés similaires :

Lévofloxacine : Un autre antibiotique fluoroquinolone avec un mécanisme d'action similaire mais des propriétés pharmacocinétiques différentes.

Ciprofloxacine : Une fluoroquinolone largement utilisée avec un spectre d'activité plus large mais un potentiel plus élevé d'effets secondaires.

Gatifloxacine : Similaire au chlorhydrate de moxifloxacine mais avec des applications cliniques et des profils d'effets secondaires différents.

Unicité : Le chlorhydrate de moxifloxacine est unique en raison de sa grande efficacité contre un large éventail de bactéries, y compris celles résistantes à d'autres antibiotiques. Il présente également un profil de sécurité favorable et est disponible en plusieurs formulations, ce qui le rend polyvalent pour diverses applications cliniques .

Activité Biologique

Moxifloxacin hydrochloride is a fourth-generation fluoroquinolone antibiotic known for its broad-spectrum antibacterial activity. It is particularly effective against both Gram-positive and Gram-negative bacteria, making it a valuable treatment option for various infections. This article delves into the biological activity of moxifloxacin, including its mechanism of action, efficacy against different pathogens, safety profile, and notable case studies.

Moxifloxacin exerts its bactericidal effects primarily through the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV. These enzymes are crucial for DNA replication, transcription, repair, and recombination. By binding to these targets, moxifloxacin disrupts the normal functioning of bacterial cells, leading to cell death. Notably, moxifloxacin has a significantly higher affinity for bacterial DNA gyrase compared to mammalian enzymes, which contributes to its selective toxicity .

Efficacy Against Pathogens

Moxifloxacin has demonstrated effectiveness against a wide range of pathogens, including:

- Gram-positive bacteria : Streptococcus pneumoniae, Staphylococcus aureus

- Gram-negative bacteria : Haemophilus influenzae, Moraxella catarrhalis

- Atypical pathogens : Chlamydia pneumoniae, Mycoplasma pneumoniae

- Multi-drug resistant strains : Effective against strains resistant to penicillin and macrolides .

Table 1: Comparative Efficacy of Moxifloxacin Against Common Pathogens

| Pathogen | MIC (µg/ml) | Clinical Relevance |

|---|---|---|

| Streptococcus pneumoniae | 0.125 | Common cause of pneumonia |

| Staphylococcus aureus | 0.5 | Associated with skin and soft tissue infections |

| Haemophilus influenzae | 0.25 | Respiratory tract infections |

| Mycobacterium leprae | 0.1 | Effective in leprosy treatment |

Safety Profile

The safety profile of moxifloxacin has been extensively studied over the years. Common adverse effects include nausea, diarrhea, headache, and rash; however, these are generally mild and transient . A notable concern is the potential for neuropsychiatric side effects. For instance, a case study reported acute psychosis in a healthy adult male after three doses of moxifloxacin; symptoms resolved upon discontinuation of the drug .

Table 2: Reported Adverse Effects of Moxifloxacin

| Adverse Effect | Incidence (%) |

|---|---|

| Nausea | 7.9 |

| Diarrhea | 6.2 |

| Rash | 0.1 - <1 |

| Headache | 5.6 |

Clinical Studies and Case Reports

-

Treatment of Community-Acquired Pneumonia (CAP) :

A clinical study showed that moxifloxacin had an effective treatment rate of 91.3% in patients with CAP, comparable to other antibiotics . -

Leprosy Treatment :

In a trial involving multibacillary leprosy patients, a single dose of 400 mg moxifloxacin resulted in significant bactericidal activity against Mycobacterium leprae, with no viable bacilli detected after three weeks . -

Ophthalmic Applications :

Moxifloxacin ophthalmic solution has been shown to achieve higher concentrations in aqueous humor compared to other fluoroquinolones like gatifloxacin, making it effective for treating ocular infections .

Propriétés

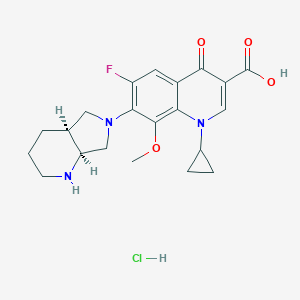

IUPAC Name |

7-[(4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24FN3O4.ClH/c1-29-20-17-13(19(26)14(21(27)28)9-25(17)12-4-5-12)7-15(22)18(20)24-8-11-3-2-6-23-16(11)10-24;/h7,9,11-12,16,23H,2-6,8,10H2,1H3,(H,27,28);1H/t11-,16+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDIIJJHBXUESQI-DFIJPDEKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC(=C1N3CC4CCCNC4C3)F)C(=O)C(=CN2C5CC5)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C2C(=CC(=C1N3C[C@@H]4CCCN[C@@H]4C3)F)C(=O)C(=CN2C5CC5)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClFN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4045921 | |

| Record name | Moxifloxacin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4045921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

437.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186826-86-8 | |

| Record name | Moxifloxacin hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=186826-86-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Moxifloxacin hydrochloride [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0186826868 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Moxifloxacin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4045921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-3-quinolinecarboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MOXIFLOXACIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C53598599T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.